molecular formula C12H12N2O2 B8699807 2-Amino-3-quinolin-6-ylpropanoic acid

2-Amino-3-quinolin-6-ylpropanoic acid

Cat. No.: B8699807
M. Wt: 216.24 g/mol
InChI Key: GVUXWMQJDJQMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-quinolin-6-ylpropanoic acid is a non-proteinogenic amino acid derivative that incorporates the quinoline heterocycle, a scaffold renowned for its significant and broad pharmacological potential . This compound serves as a valuable synthetic intermediate or building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core structure is integral to compounds that function as transforming growth factor-beta (TGF-β) mimics, which are being investigated for applications in wound healing and soft tissue augmentation by modulating critical cellular processes . The quinoline moiety is a privileged structure in drug discovery, with well-documented derivatives exhibiting diverse biological activities, including antimalarial and anticancer properties . Researchers value this specific compound for its potential to be incorporated into larger, more complex molecules aimed at modulating immune signaling pathways, as quinoline-based structures have been identified as inhibitors of key immune regulators like the Suppressor of T-cell Signaling (Sts) proteins . Available as a high-purity solid, this product is intended for research purposes in a controlled laboratory environment. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-3-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)

InChI Key

GVUXWMQJDJQMLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1

Origin of Product

United States

Preparation Methods

Key Steps

  • Starting Materials : Quinoline-6-yl derivatives (e.g., 2-chloro-3-chloromethylquinoline) and protected amino acids (e.g., diethyl acetamidomalonate).

  • Coupling Reaction :

    • Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), with bases like N,N-diisopropylethylamine (DIPEA).

    • Conditions : Dry solvents (e.g., dichloromethane or dimethylformamide) at room temperature for 12–24 hours.

  • Deprotection : Removal of protecting groups (e.g., Boc or Fmoc) using trifluoroacetic acid (TFA) or hydrogenolysis.

  • Purification : Column chromatography or preparative HPLC to isolate the final product.

Example Protocol

ComponentDetailsReference
Quinoline Derivative 2-Chloro-3-chloromethylquinoline
Amino Acid Precursor Diethyl acetamidomalonate
Coupling Agent EDCI, DIPEA
Yield 70–85% (after purification)

Asymmetric Synthesis

Enantioselective methods are employed to obtain the (R)- or (S)-enantiomer, leveraging chiral catalysts or auxiliaries.

Key Steps

  • Chiral Resolution :

    • Catalysts : Transition metals (e.g., palladium or rhodium) with chiral ligands.

    • Conditions : Ionic liquids or optimized solvent systems (e.g., ethanol/water) at 80°C.

  • Enzymatic Resolution : Use of proteases (e.g., lipases) to separate enantiomers from racemic mixtures.

Example Protocol

ComponentDetailsReference
Catalyst Pd-Catalyzed asymmetric hydrogenation
Solvent System Ethanol/water (3:1)
Yield (R-Enantiomer) 60–75% (enantiomeric excess >95%)

Dehydroamino Acid Intermediate Route

This approach involves synthesizing a dehydroamino acid intermediate, which is then hydrogenated or reduced to the target compound.

Key Steps

  • Vilsmeier-Haack Reaction :

    • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form a dehydroamino acid methyl ester.

  • Erlenmeyer-Plöchl Azlactone Formation :

    • Reagents : Acetic anhydride and sodium acetate to cyclize the intermediate.

  • Methanolysis : Hydrolysis of the azlactone to yield the amino acid.

Example Protocol

ComponentDetailsReference
Starting Material o-Methoxyacetanilide
Dehydroamino Acid Z-Configured intermediate
Yield 50–65% (after methanolysis)

Malonate Condensation

This method utilizes diethyl acetamidomalonate to introduce the amino acid moiety.

Key Steps

  • Condensation :

    • Reagents : Diethyl acetamidomalonate, 2-chloro-3-chloromethylquinoline.

    • Conditions : Base (e.g., K₂CO₃) in acetonitrile at 80°C.

  • Dehalogenation :

    • Catalyst : Palladium on carbon (Pd/C) with ammonium formate to remove chlorine.

  • Hydrolysis :

    • Reagents : Sodium hydroxide in ethanol/water to yield the free amino acid.

Example Protocol

ComponentDetailsReference
Quinoline Derivative 2-Chloro-3-chloromethylquinoline
Malonate Diethyl acetamidomalonate
Yield 80% (after hydrolysis)

Palladium-Catalyzed Cross-Coupling

Ullmann or Buchwald-Hartwig coupling reactions are used to form the quinoline-6-ylpropanoic acid backbone.

Key Steps

  • Cross-Coupling :

    • Catalysts : Pd(OAc)₂ with ligands (e.g., Xantphos).

    • Conditions : β-Halo-enals or -enones in high-temperature solvents (e.g., DMF).

  • Hydrogenation :

    • Reagents : H₂ gas with Pd/C to reduce intermediates.

Example Protocol

ComponentDetailsReference
Substrate 1-Bromo-2-nitrobenzene
Catalyst Pd(OAc)₂/Xantphos
Yield 70–80% (after hydrogenation)

Industrial-Scale Production

Large-scale synthesis employs continuous flow systems and automated reactors to optimize yield and purity.

Key Considerations

  • Reactor Design : Microreactors or flow reactors for precise temperature control.

  • Purification : Preparative HPLC or crystallization in ethanol to achieve >98% purity.

  • Waste Minimization : Solvent recycling and catalyst reuse.

Summary of Preparation Methods

MethodKey StepsYield (%)Reference
Carbodiimide CouplingEDCI/DCC, DIPEA, DMF70–85
Asymmetric SynthesisPd Catalyst, Ionic Liquid60–75
Dehydroamino AcidVilsmeier-Haack, Methanolysis50–65
Malonate CondensationDiethyl Acetamidomalonate, Pd/C80
Cross-CouplingPd(OAc)₂/Xantphos, DMF70–80

Challenges and Optimizations

  • Stereochemical Control : Enantioselective methods remain costly and time-intensive.

  • Purification : Preparative HPLC is resource-intensive; alternative methods (e.g., crystallization) are preferred.

  • Scalability : Continuous flow reactors improve throughput but require high initial investment .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-6-ylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-quinolin-6-ylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-6-ylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition can lead to cell death, making these compounds effective antimicrobial agents .

Comparison with Similar Compounds

The following analysis compares 2-amino-3-quinolin-6-ylpropanoic acid with structurally or functionally analogous compounds, focusing on molecular features, synthetic pathways, and pharmacological activities.

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
2-Amino-3-(quinolin-2-yl)propanoic acid C₁₂H₁₂N₂O₂ 216.24 Quinolin-2-yl group Investigated as a synthetic intermediate; no direct bioactivity reported
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid C₁₂H₁₄N₂O₃ 234.25 6-Methoxyindole group Used in tryptophan metabolism studies; potential precursor for bioactive indole derivatives
2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid C₁₁H₁₁BrN₂O₂ 283.12 6-Bromoindole group Bromine substitution enhances electrophilicity; explored in halogenated drug design
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid C₁₄H₁₈N₂O₂ 246.31 Dihydroisoquinoline group Modulates dihydroisoquinoline pathways; limited pharmacological data

Key Observations :

  • Quinoline vs. Indole Systems: Quinoline-based compounds (e.g., this compound) exhibit greater aromatic rigidity compared to indole derivatives (e.g., 6-methoxytryptophan). This rigidity may influence binding affinity to hydrophobic enzyme pockets .
  • Substituent Effects : The 6-position substitution on the heteroaromatic ring (e.g., methoxy, bromo) alters electronic properties. For instance, bromine in 6-bromoindole derivatives increases reactivity in cross-coupling reactions, a trait leveraged in anticancer drug synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-3-quinolin-6-ylpropanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically starts with functionalized quinoline derivatives (e.g., 6-substituted quinolines) coupled with amino acid precursors via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include protecting the amino group, optimizing solvent polarity (e.g., DMF or THF), and controlling temperature (60–100°C) to prevent side reactions like racemization. Post-synthesis purification often involves reverse-phase HPLC or recrystallization to achieve >95% purity .**

Q. How is the chirality of this compound verified, and what analytical techniques are critical?

  • Methodological Answer : Chiral purity is confirmed using circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column. Absolute configuration is determined via X-ray crystallography or by comparing optical rotation values with literature data. Mass spectrometry (HRMS) validates molecular weight, while 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and structural integrity .**

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Lyophilized forms are stable for >12 months, while solutions in DMSO or water should be aliquoted and used within 3 months to avoid hydrolysis. Purity (>95% by HPLC) must be rechecked after long-term storage .**

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-containing amino acids?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in test compounds. Reproduce experiments using rigorously purified samples and standardized protocols (e.g., OECD guidelines). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) and perform structure-activity relationship (SAR) analyses to isolate contributing functional groups .**

Q. What strategies optimize aqueous solubility of this compound derivatives for in vivo studies?

  • Methodological Answer : Introduce hydrophilic moieties (e.g., sulfonate or carboxylate groups) at the quinoline 4-position or convert the free acid to sodium/potassium salts. Solubility can also be enhanced via co-solvents (e.g., PEG-400) or nanoformulation. Monitor solubility using dynamic light scattering (DLS) and validate bioavailability via pharmacokinetic profiling .**

Q. How to design experiments to probe enzyme inhibition mechanisms involving this compound?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten analysis) with varying substrate concentrations and fixed inhibitor doses. Employ fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants. Pair with molecular docking simulations (AutoDock Vina) to predict binding modes and mutagenesis studies to identify critical residues .**

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.